2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(pyridine-3-carbonylamino)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3S/c14-8(6-2-1-3-11-4-6)13-10-12-7(5-17-10)9(15)16/h1-5H,(H,15,16)(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVNQDQKVYSPDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthesis Strategy
Thiazole Ring Formation : Thiazoles are often synthesized from thiourea or thiosemicarbazide with appropriate aldehydes or ketones.
Introduction of the Pyridinylcarbonyl Group : This typically involves a condensation reaction between an amine group on the thiazole ring and a pyridine-based carboxylic acid derivative.
Modification of the Carboxylic Acid Moiety : This may involve hydrolysis of ester precursors or direct synthesis from haloalkyl thiazoles.
Related Synthesis Methods
Synthesis of 2-Amino-1,3-thiazole-4-carboxylic Acid Derivatives : These compounds are synthesized by protecting the amine group, followed by hydrolysis and condensation reactions to introduce various substituents.
Oxidation of Thiazole Aldehydes : Thiazole carboxylic acids can be prepared by oxidizing thiazole aldehydes using strong oxidizing agents like nitric and sulfuric acids.
Detailed Synthesis Steps
Given the lack of specific methods for This compound , a hypothetical synthesis pathway based on related compounds is proposed:
Step 1: Formation of Ethyl 2-Aminothiazole-4-carboxylate
- Starting material: Thiourea and ethyl 2-chloroacetoacetate.
- Conditions: Reflux in ethanol.
Step 2: Protection of the Amine Group
- Reagent: Di-tert-butyl dicarbonate (Boc2O).
- Conditions: Room temperature in dichloromethane.
Step 3: Hydrolysis to Form the Carboxylic Acid
- Reagent: Sodium hydroxide (NaOH).
- Conditions: Room temperature in a methanol/water mixture.
Step 4: Introduction of the Pyridinylcarbonyl Group
- Reagent: 3-Pyridinecarboxylic acid or its activated derivative.
- Conditions: Condensation reaction using EDCI/HOBT as coupling agents in dichloromethane.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: N-bromosuccinimide, phosphorus tribromide; reactions are often conducted under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidines
Substitution: Halogenated pyridine derivatives
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including 2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid, have been investigated for their antimicrobial properties. Studies have shown that thiazole compounds can exhibit significant antibacterial activity against various strains of bacteria. For instance, derivatives of thiazole have been reported to possess minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against pathogens such as Staphylococcus aureus and Escherichia coli .
Antitumor Activity
The compound has also been studied for its anticancer properties. Research indicates that thiazole-based compounds can inhibit cell proliferation in several cancer cell lines. For example, certain thiazole derivatives demonstrated effective cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC3), with IC50 values indicating their potency compared to standard chemotherapeutic agents . The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance antitumor efficacy .
Anticonvulsant Activity
Another notable application is in the field of neurology, where some thiazole derivatives have exhibited anticonvulsant properties. Compounds similar to this compound have shown promise in protecting against seizures in animal models, indicating their potential use in treating epilepsy .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. The process may include:
- Formation of Thiazole Ring: Initial reactions often involve the condensation of carbonyl compounds with thiourea derivatives to form thiazole rings.
- Introduction of Pyridine Moiety: The incorporation of pyridine can be achieved through nucleophilic substitution or coupling reactions.
- Carboxylic Acid Functionalization: The final step usually involves the introduction of a carboxylic acid group to yield the target compound.
These synthetic pathways allow for the exploration of various substitutions on the thiazole ring, leading to a library of derivatives with diverse biological activities .
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of thiazole derivatives, a series of compounds were synthesized and tested against clinical strains. The results indicated that specific modifications at the pyridine and thiazole positions significantly enhanced antibacterial activity. For instance, derivatives with electron-withdrawing groups showed lower MIC values compared to their counterparts without such modifications .
Case Study 2: Anticancer Screening
A comprehensive screening of thiazole-pyridine hybrids against various cancer cell lines revealed that certain compounds exhibited superior antiproliferative effects compared to established drugs like 5-fluorouracil. The study highlighted the importance of structural features such as substituents on the pyridine ring in modulating anticancer activity .
Mechanism of Action
The mechanism of action of 2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the nature of the interaction. The presence of the thiazole ring allows for strong binding affinity to metal ions, which can be crucial in enzyme inhibition.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The thiazole-4-carboxylic acid scaffold is a common feature among analogs, but substitutions at positions 2 and 5 dictate their functional diversity. Below is a comparative analysis:
Table 1: Structural Comparison of Thiazole-4-carboxylic Acid Derivatives
| Compound Name | Substituent at Position 2 | Substituent at Position 5 | Molecular Formula | Molecular Weight | CAS RN |
|---|---|---|---|---|---|
| Target Compound | 3-Pyridinylcarbonylamino | - | C₁₀H₈N₃O₃S | 263.25 g/mol | Not Provided |
| 2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid | 4-Methylphenyl | - | C₁₁H₉NO₂S | 235.26 g/mol | Not Provided |
| 2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid | 3-Chlorophenyl | - | C₁₀H₆ClNO₂S | 239.67 g/mol | 845885-82-7 |
| 2-Pyridin-4-yl-1,3-thiazole-4-carboxylic acid | Pyridin-4-yl | - | C₉H₆N₂O₂S | 206.22 g/mol | 716091 (PubChem) |
| 2-[(4-Ethoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid | 4-Ethoxyphenylamino | - | C₁₂H₁₂N₂O₃S | 264.30 g/mol | 1176721-69-9 |
| 2-(3,4-Dichloroanilino)-1,3-thiazole-4-carboxylic acid | 3,4-Dichlorophenylamino | - | C₁₀H₆Cl₂N₂O₂S | 289.14 g/mol | 952182-44-4 |
Key Observations :
- Aromatic vs. Heteroaromatic : Pyridinyl groups (as in the target compound and 2-pyridin-4-yl analog) introduce hydrogen-bonding capabilities via nitrogen atoms, critical for interactions with bacterial AgrA receptors .
- Flexibility: Ethoxyphenylamino groups (e.g., in 2-[(4-Ethoxyphenyl)amino]-...) may increase conformational flexibility, affecting binding kinetics .
Table 2: Binding Energies of Thiazole-4-carboxylic Acid Derivatives to AgrA
Key Findings :
- The 4-methylphenyl analog exhibits moderate binding affinity (-4.1 kcal/mol), comparable to natural AgrA inhibitors like savirin .
- Co-studied compounds like 9 H-xanthene-9-carboxylic acid show stronger binding (-7.1 kcal/mol), suggesting that fused aromatic systems outperform monocyclic substituents .
- The target compound’s 3-pyridinylcarbonylamino group may mimic the acylated homoserine lactones (AHLs) in QS systems, but empirical data are needed to confirm this hypothesis.
Biological Activity
2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 221.24 g/mol
- CAS Number : 1086380-26-8
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Cancer Cell Proliferation : Research indicates that thiazole derivatives can induce cell cycle arrest in cancer cells. For instance, compounds similar to this compound demonstrated significant anti-proliferative effects on various tumor cell lines, leading to increased apoptosis in malignant cells while sparing normal cells .
- Enzyme Inhibition : The compound has shown potential as a tyrosinase inhibitor, which is crucial for applications in skin whitening and treating hyperpigmentation disorders. Molecular docking studies suggest strong binding affinities to the active site of tyrosinase, indicating its potential as a lead compound for developing new inhibitors .
Biological Activity Data
Case Studies
- Anti-Cancer Activity : A study evaluating a series of thiazole derivatives found that one compound exhibited selective cytotoxicity against human B-cell lymphoma cell lines (BJAB), with no adverse effects on normal human cells. This suggests that structural modifications in thiazole compounds can enhance selectivity and efficacy against specific cancer types .
- Enzymatic Studies : Molecular docking studies have been performed to assess the binding interactions between this compound and tyrosinase. The results indicated that hydrogen bonding and hydrophobic interactions were key factors in the binding process, with the compound showing promising inhibitory potential against tyrosinase compared to standard inhibitors like kojic acid .
Q & A
Q. What are the standard synthetic routes for 2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid?
Synthesis typically involves multi-step reactions:
- Step 1 : Condensation of pyridine-3-carboxylic acid derivatives with thiazole precursors (e.g., 2-aminothiazole-4-carboxylic acid).
- Step 2 : Activation of the carboxylic acid group (e.g., via mixed anhydride or coupling reagents like EDC/HOBt) for amide bond formation.
- Step 3 : Cyclization or functionalization under controlled conditions (e.g., palladium-catalyzed cross-coupling for pyridinyl group introduction) .
- Purification : Chromatography (HPLC) or recrystallization to achieve >95% purity, as seen in analogous thiazole-carboxylic acid syntheses .
Q. What spectroscopic and analytical methods are used to characterize this compound?
Key techniques include:
Q. How do the functional groups influence its reactivity?
- Thiazole ring : Susceptible to electrophilic substitution at the 5-position; modulates electronic properties for ligand-protein interactions .
- Pyridinylcarbonylamino group : Enhances hydrogen-bonding capacity, critical for binding to enzymes (e.g., lactate dehydrogenase in ).
- Carboxylic acid : Facilitates salt formation or conjugation with biomolecules (e.g., peptide coupling) .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize its electronic properties for bioactivity?
- Method : Use hybrid functionals (e.g., B3LYP ) with basis sets (6-31G*) to model frontier molecular orbitals (HOMO/LUMO) and predict redox behavior.
- Applications : Correlate calculated dipole moments with solubility or binding affinity to targets (e.g., EP2/EP3 receptors in ).
- Validation : Compare computed vibrational spectra with experimental FTIR data to refine functional group assignments .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Factors to analyze :
- Purity : Impurities >3% (e.g., unreacted starting materials) can skew EC₅₀ values .
- Assay conditions : Variances in pH, solvent (DMSO vs. aqueous buffer), or temperature alter ligand-receptor kinetics .
- Structural analogs : Subtle modifications (e.g., fluorine substitution in ) may drastically change activity.
- Resolution : Replicate experiments with standardized protocols and include positive controls (e.g., known EP2 agonists from ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
